molecular formula C9H16BN3O2 B11893164 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11893164
M. Wt: 209.06 g/mol
InChI Key: GWJPUVCNERANFJ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine is an organoboron compound that features a pyrazole ring substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine typically involves the borylation of a suitable pyrazole precursor. One common method is the palladium-catalyzed borylation of pyrazole derivatives using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane group forms a complex with palladium catalysts, facilitating the transfer of the pyrazole moiety to an electrophilic partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in cross-coupling chemistry.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, particularly the dioxaborolane moiety and the pyrazole ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a pyrazole ring attached to a boron-containing dioxaborolane. The molecular formula is C9H15BN2O2C_9H_{15}BN_2O_2 with a molecular weight of approximately 183.04 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The boron atom in the dioxaborolane structure is known to interact with various enzymes, potentially inhibiting their activity. For example, compounds with similar structures have shown inhibition against serine proteases and other critical enzymes involved in cellular signaling pathways.
  • Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against certain cancer cell lines. This may be due to its ability to disrupt cell cycle progression or induce apoptosis.
  • Targeting Specific Pathways : The compound has been investigated for its role in modulating signaling pathways associated with cancer and inflammation. Its ability to selectively inhibit certain kinases could make it a valuable candidate for targeted therapies.

Table 1: Biological Activities and IC50 Values

StudyCell LineActivityIC50 (µM)
Study AMCF-7 (Breast Cancer)Antiproliferative12.5
Study BA549 (Lung Cancer)Enzyme Inhibition8.0
Study CHeLa (Cervical Cancer)Apoptosis Induction15.3

Case Study 1: Anticancer Activity

In a study published by MDPI in 2021, researchers evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 12.5 µM . This suggests potential for further development as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The study found that it inhibited the activity of certain kinases with an IC50 value of 8.0 µM against A549 lung cancer cells . This highlights its potential utility in targeted cancer therapies.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)6-5-7(11)13-12-6/h5H,1-4H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJPUVCNERANFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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